molecular formula C10H6N2O B1628089 4-Hydroxy-5-cyanoquinoline CAS No. 860204-83-7

4-Hydroxy-5-cyanoquinoline

Cat. No.: B1628089
CAS No.: 860204-83-7
M. Wt: 170.17 g/mol
InChI Key: XHCSUQGMMRQNDP-UHFFFAOYSA-N
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Description

4-Hydroxy-5-cyanoquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-cyanoquinoline typically involves the reaction of suitable quinoline derivatives with nitriles under specific conditions. One common method is the reaction of 2-chloro-3-formyl quinoline derivatives with acrylonitrile, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane). This reaction yields 2-[2-Chloro-quinolin-3-yl)-hydroxy-methyl]-acrylonitrile derivatives .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-cyanoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

4-Hydroxy-5-cyanoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-5-cyanoquinoline involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and cell division, ultimately causing cell death .

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar structure but without the hydroxy and cyano groups.

    4-Hydroxyquinoline: Similar structure but lacks the cyano group.

    5-Cyanoquinoline: Similar structure but lacks the hydroxy group.

Uniqueness: 4-Hydroxy-5-cyanoquinoline is unique due to the presence of both hydroxy and cyano groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various scientific applications .

Properties

IUPAC Name

4-oxo-1H-quinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-2-1-3-8-10(7)9(13)4-5-12-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCSUQGMMRQNDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=O)C=CNC2=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576698
Record name 4-Oxo-1,4-dihydroquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860204-83-7
Record name 4-Oxo-1,4-dihydroquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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